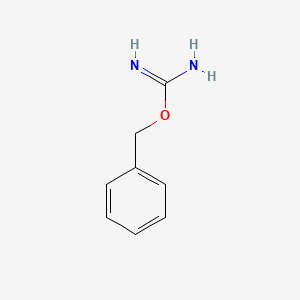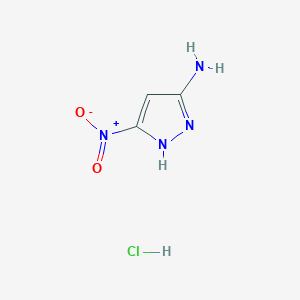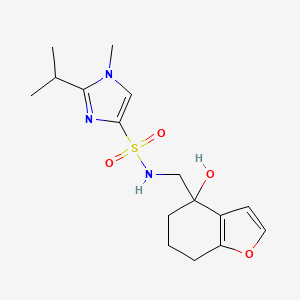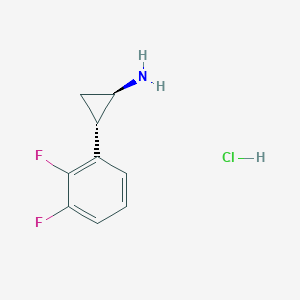
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Radiochemical Applications
One study discusses the synthesis of a structurally related compound, showcasing its importance in the field of radiopharmaceuticals. The detailed synthesis process emphasizes the compound's utility in creating radio-labelled molecules for imaging and diagnostic purposes (Czeskis, 1998).
Catalytic Applications
Another research explores the catalytic use of a compound in transfer hydrogenation reactions, indicating the potential of similar compounds in facilitating or enhancing chemical reactions. This can have implications in synthetic chemistry, where such catalysts are crucial for developing more efficient and sustainable chemical processes (Aydemir et al., 2014).
Generation of Structurally Diverse Libraries
A study on the generation of a structurally diverse library of compounds through alkylation and ring closure reactions highlights the chemical's versatility in creating a wide range of molecules. This has implications for drug discovery and the development of new materials with tailored properties (Roman, 2013).
Antimicrobial Activity
Research into the antimicrobial activity of new linearly fused pyranoindoles, including compounds with structural similarities, underscores the potential therapeutic applications of these chemicals in fighting bacterial and fungal infections (Gadaginamath et al., 2005).
Propriétés
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-13-7-9-21(10-8-13)11-16(23)12-22-15(3)14(2)17-5-4-6-18(20)19(17)22/h4-6,13,16,23H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWQRSULUAYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C(=C(C3=C2C(=CC=C3)Cl)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)


methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)
